molecular formula C21H23N3O3 B7719843 N-(2,3-dimethylphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide

N-(2,3-dimethylphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7719843
M. Wt: 365.4 g/mol
InChI Key: LQQXLYGFJNIDAY-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as DMXAA, is a novel antitumor agent that has been studied extensively in recent years. DMXAA is a small molecule that was first discovered in the late 1990s and has since been shown to have potent antitumor activity in preclinical studies.

Mechanism of Action

N-(2,3-dimethylphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to activate the STING (stimulator of interferon genes) pathway, which leads to the production of type I interferons and other cytokines. This activation of the immune system leads to the destruction of tumor cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines such as interferon-alpha and tumor necrosis factor-alpha. This compound has also been shown to increase the number of immune cells such as natural killer cells and T cells. In addition, this compound has been shown to increase the permeability of tumor blood vessels, which enhances the delivery of chemotherapeutic agents to the tumor.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,3-dimethylphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is its potent antitumor activity. This compound has been shown to be effective in a variety of tumor models, making it a promising candidate for further development. However, this compound has some limitations for lab experiments. This compound has a short half-life in vivo, which limits its effectiveness as a therapeutic agent. In addition, this compound has been shown to have some toxicity in animal studies, which may limit its clinical application.

Future Directions

There are a number of future directions for research on N-(2,3-dimethylphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide. One area of research is the development of more potent analogues of this compound that have a longer half-life and reduced toxicity. Another area of research is the combination of this compound with other chemotherapeutic agents to enhance its antitumor activity. Finally, the use of this compound in combination with immunotherapy agents is an area of active research, as the activation of the immune system by this compound may enhance the efficacy of immunotherapy.

Synthesis Methods

N-(2,3-dimethylphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is synthesized by reacting 2,3-dimethylbenzoyl chloride with 3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-amine in the presence of a base such as triethylamine. The resulting product is then reacted with 4-bromobutanoyl chloride to yield this compound. The overall yield of this synthesis method is approximately 30%.

Scientific Research Applications

N-(2,3-dimethylphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its antitumor activity. It has been shown to have potent antitumor activity in a variety of tumor models, including lung cancer, melanoma, and colon cancer. This compound has been shown to induce tumor necrosis and inhibit tumor growth by activating the immune system and inducing the production of cytokines.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-14-7-4-10-18(15(14)2)22-19(25)11-6-12-20-23-21(24-27-20)16-8-5-9-17(13-16)26-3/h4-5,7-10,13H,6,11-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQXLYGFJNIDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CCCC2=NC(=NO2)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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